molecular formula C14H9Br2N5OS B12038772 2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B12038772
M. Wt: 455.1 g/mol
InChI Key: QPYDPPPLEFUVBP-CNHKJKLMSA-N
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Description

2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes bromine atoms, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple steps:

    Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 2 and 4 positions.

    Formation of Triazole Ring: The brominated phenol is then reacted with appropriate reagents to form the triazole ring.

    Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction.

    Final Assembly: The final step involves the formation of the imino linkage to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dibromo-6-(((4-(1-naphthylmethyl)-1-piperazinyl)imino)methyl)phenol
  • 2,4-dibromo-6-(((3-(2-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

2,4-dibromo-6-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is unique due to the presence of both the pyridine and triazole rings, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H9Br2N5OS

Molecular Weight

455.1 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9Br2N5OS/c15-10-5-9(12(22)11(16)6-10)7-18-21-13(19-20-14(21)23)8-1-3-17-4-2-8/h1-7,22H,(H,20,23)/b18-7+

InChI Key

QPYDPPPLEFUVBP-CNHKJKLMSA-N

Isomeric SMILES

C1=CN=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CN=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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